4-Chlorobutyl carbamate

Description

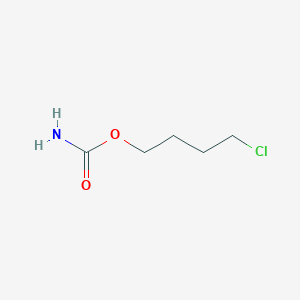

Structure

2D Structure

3D Structure

Properties

CAS No. |

51165-58-3 |

|---|---|

Molecular Formula |

C5H10ClNO2 |

Molecular Weight |

151.59 g/mol |

IUPAC Name |

4-chlorobutyl carbamate |

InChI |

InChI=1S/C5H10ClNO2/c6-3-1-2-4-9-5(7)8/h1-4H2,(H2,7,8) |

InChI Key |

HPBNDYJXVSJPTQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCl)COC(=O)N |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 4 Chlorobutyl Carbamate and Analogous Carbamate Systems

Detailed Mechanisms of Ring-Opening Reactions Leading to 4-Chlorobutyl Carbamates

The formation of 4-chlorobutyl carbamates is prominently achieved through the ring-opening of N-alkyl pyrrolidines with chloroformates. nih.gov This reaction is a key example of how the inherent strain and reactivity of cyclic amines can be harnessed to generate functionalized linear products. The reaction pathway, however, is not always straightforward and often competes with other processes, such as N-dealkylation. nih.gov

The reaction between an N-alkyl pyrrolidine (B122466) and a chloroformate proceeds through a complex mechanism involving key intermediates and transition states. The initial step is the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the chloroformate. This generates a tetrahedral intermediate.

Subsequent steps are dictated by the stability of the ensuing transition states. For the ring-opening to occur, a chloride ion attacks one of the α-carbons of the pyrrolidine ring in the activated intermediate, leading to the cleavage of a C-N bond and the formation of the 4-chlorobutyl carbamate (B1207046). Computational calculations have been employed to model the energy profiles of these pathways. nih.gov These studies indicate that the diastereoselectivity of certain ring-cleavage reactions is determined by the geometry and three-dimensional structure of reactive cationic intermediates. rsc.org The energy difference between the transition states for the ring-opening pathway versus the competing N-dealkylation pathway is a critical determinant of the final product distribution. nih.gov

Table 1: Intermediates in Chloroformate-Mediated Ring Opening

| Intermediate | Description | Role in Reaction |

|---|---|---|

| Tetrahedral Intermediate | Formed from the initial nucleophilic attack of the amine on the chloroformate. | Precursor to both ring-opened and dealkylated products. |

The competition between ring-opening and N-dealkylation is heavily influenced by steric and electronic factors, particularly the nature of the substituent on the pyrrolidine nitrogen. nih.gov

Electronic Effects: The electron-donating or withdrawing nature of substituents can significantly alter the nucleophilicity of the nitrogen atom and the stability of intermediates. Studies on related ring-formation reactions have shown that electronic effects are often the predominant factor controlling the reaction's feasibility. rsc.org

Steric Effects: The size of the N-alkyl group plays a crucial role in directing the reaction pathway. For instance, with smaller alkyl groups like methyl and ethyl on the nitrogen, the reaction with chloroformates preferentially yields the ring-opened 4-chlorobutyl carbamate product. nih.gov In contrast, a bulkier substituent, such as a benzyl (B1604629) group, favors the N-dealkylation pathway. nih.gov This selectivity is attributed to the steric hindrance around the nitrogen atom, which can impede the approach of the chloroformate and influence the relative energies of the transition states for ring-opening versus dealkylation. nih.govnih.gov

Table 2: Influence of N-Substituent on Pyrrolidine Reaction with Chloroformates nih.gov

| N-Substituent | Predominant Reaction Pathway | Product Type |

|---|---|---|

| Methyl | Ring-Opening | This compound |

| Ethyl | Ring-Opening | This compound |

Carbon-Nitrogen Bond Activation and Cleavage in Carbamate Frameworks

The cleavage of the robust C(sp³)–N bond in carbamates and related amine derivatives is a challenging yet synthetically valuable transformation. Recent advances in photocatalysis and radical chemistry have provided novel methods to achieve this, enabling skeletal remodeling of cyclic amine structures. nih.govresearchgate.net

Radical-mediated pathways have emerged as a powerful tool for C–H functionalization, and these principles are being extended to the more challenging C–N bond cleavage. nih.govnih.gov In the context of cyclic amine derivatives, radical-based C–N bond cleavage can be initiated, enabling unique transformations that are not accessible through traditional reductive methods. acs.org These reactions often involve the generation of an α-amino radical intermediate, which can then undergo further reactions. rsc.org While much of the research has focused on C-H functionalization, these radical processes provide a foundation for developing selective C-N bond functionalization strategies. chemrxiv.orgresearchgate.net

A highly effective strategy for cleaving the C–N bond in unstrained cyclic amines, such as N-benzoyl pyrrolidine, involves a combination of Lewis acid and photoredox catalysis. nih.govacs.org This dual catalytic system enables the reductive cleavage of the C2–N bond through a single-electron transfer (SET) mechanism. researchgate.netrsc.org

The mechanism proceeds as follows:

The Lewis acid (e.g., zinc triflate) coordinates to the carbonyl oxygen of the amide or carbamate group. nih.govacs.org

This coordination is crucial as it facilitates the single-electron transfer from the excited photoredox catalyst to the amide carbonyl group. researchgate.netacs.org

The resulting radical anion intermediate undergoes site-selective cleavage at the C2–N bond, generating a carbon-centered radical. nih.gov

This radical intermediate can then be trapped or undergo further transformations, allowing for skeletal remodeling of the original pyrrolidine framework into different structures like aziridines or γ-lactones. nih.govacs.org

This approach represents a significant advance, as the cleavage of such inert C–N bonds in unstrained rings has historically been a formidable synthetic challenge. nih.govresearchgate.net

Fundamental Reactivity of the Carbamate Moiety

The carbamate group (–NH–C(=O)–O–) is a unique functional group that can be considered a hybrid of an amide and an ester. nih.gov This structural feature imparts a distinct reactivity profile that is central to its role in organic synthesis.

The chemical stability of the carbamate group is a key characteristic, stemming from resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This delocalization results in a rotational barrier for the C–N bond, although it is typically lower than that of analogous amides. nih.gov Despite this stability, the carbamate moiety is more electrophilic at the carbonyl carbon than a corresponding amide due to the electron-withdrawing effect of the ester oxygen. This makes it sufficiently reactive toward nucleophiles. nih.gov

Carbamates are generally stable under basic conditions but can be cleaved under acidic conditions, allowing them to be used as effective protecting groups for amines in multi-step syntheses. fiveable.me The synthesis of carbamates is versatile and can be achieved through several routes, most commonly by the reaction of an amine with a chloroformate or via the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol. organic-chemistry.orgwikipedia.org This fundamental reactivity underpins the utility of carbamates as key intermediates and structural motifs in a wide array of chemical applications. nih.govresearchgate.net

Kinetics and Mechanism of Aminolysis Reactions of Carbamates

The aminolysis of carbamates, a reaction involving the displacement of the alkoxy or aryloxy group by an amine, has been a subject of detailed kinetic studies to elucidate its mechanism. Research on the n-butylaminolysis of various substituted phenyl N-phenylcarbamates in dioxane has shown that the reaction does not proceed through a simple, single pathway. acs.org Instead, the observed pseudo-first-order rate constant (k_obsd) is dependent on both the concentration of the amine nucleophile and its square, following the relationship:

k_obsd = k₂[amine] + k₃[amine]²

This kinetic expression suggests that the reaction proceeds through two parallel pathways: a bimolecular pathway (k₂) involving one amine molecule and a termolecular pathway (k₃) involving two amine molecules. acs.org In the termolecular pathway, the second amine molecule likely acts as a base, facilitating proton removal in the transition state.

Crucially, mechanistic studies, including crossover experiments, have demonstrated the absence of an isocyanate intermediate in these aminolysis reactions. acs.org This finding rules out an elimination-addition (E1cB) mechanism for these specific systems and instead supports a direct nucleophilic substitution at the carbonyl carbon, known as a BAc2-type mechanism. acs.org The reaction is significantly more sensitive to electronic effects on the aryloxy leaving group than on the N-aryl group, further supporting a mechanism where the departure of the leaving group is a key step. acs.org

Studies on analogous aryl thiocarbamates reacting with benzylamines have also pointed towards a concerted mechanism. Evidence for this includes normal kinetic isotope effects (kH/kD ≈ 1.40–1.73) when using deuterated amines, which suggests the formation of a hydrogen-bonded cyclic transition state. rsc.org

| Substituent on Phenyl Group | k₂ (L mol⁻¹ s⁻¹) | k₃ (L² mol⁻² s⁻¹) | Reference |

|---|---|---|---|

| p-CH₃ | 0.0028 | 0.015 | acs.org |

| H | 0.0042 | 0.021 | acs.org |

| p-Cl | 0.0120 | 0.040 | acs.org |

| m-Cl | 0.0210 | 0.061 | acs.org |

Hydrolytic Stability and Degradation Pathways of Carbamate Linkages

The carbamate linkage exhibits variable stability, and its degradation, primarily through hydrolysis, is a critical pathway for the breakdown of many carbamate-containing compounds, including numerous pesticides. researchgate.net Hydrolysis is often the initial and rate-limiting step in the metabolic degradation of these molecules, typically catalyzed by carboxyl ester hydrolases (esterases). nih.gov

The mechanism of hydrolysis can be influenced by pH. In alkaline solutions, the hydrolysis of N-monosubstituted carbamates is proposed to proceed via deprotonation of the amide nitrogen, followed by the elimination of the aryloxide or alkoxide leaving group. scite.ai This pathway is consistent with the general observation that these carbamates are relatively stable in acidic solutions but more reactive at higher pH values. scite.ai

Detailed computational studies, such as those on the esterase-catalyzed hydrolysis of the carbamate methomyl, have provided deeper mechanistic insights. nih.gov This enzymatic hydrolysis proceeds via a two-step mechanism:

Deacylation: The resulting acyl-enzyme intermediate is then hydrolyzed, cleaving the C-O bond and regenerating the free enzyme. nih.gov

This process highlights the role of specific amino acid residues, such as serine and histidine, in facilitating nucleophilic attack and proton transfer during catalysis. nih.gov

Isocyanic Acid Intermediates in Carbamate Formation

While isocyanates are generally not observed as intermediates in the aminolysis of carbamates, they are highly valuable and common intermediates in carbamate formation. acs.orgacs.org Several synthetic methodologies rely on the generation and subsequent trapping of an isocyanate.

One prominent pathway involves the reaction of an amine with carbon dioxide to form a carbamic acid intermediate. acs.org This carbamic acid can then be dehydrated in situ using various reagents to yield the corresponding isocyanate. The highly electrophilic isocyanate is then immediately trapped by an alcohol nucleophile to furnish the desired carbamate. acs.orgorganic-chemistry.org This method is advantageous as it can avoid the use of toxic reagents like phosgene (B1210022), which is a traditional precursor for isocyanates. acs.org

Another classic method that proceeds via an isocyanate intermediate is the Curtius rearrangement. nih.gov In this reaction, a carboxylic acid is converted to an acyl azide, which upon thermal or photochemical rearrangement, eliminates nitrogen gas to form an isocyanate. This intermediate is then trapped by an alcohol to yield the carbamate. nih.govacs.org

The general reaction scheme is as follows: R-N=C=O (Isocyanate) + R'-OH (Alcohol) → R-NHCOOR' (Carbamate)

This reaction is fundamental to the production of polyurethanes, where diisocyanates react with polyols. nih.gov

Catalytic Aspects of Carbamate Reactivity

Catalysis plays a crucial role in both the formation and subsequent reactions of carbamates, offering milder reaction conditions and improved efficiency.

Role of Lewis Acid Catalysis in Carbamate-Forming Reactions

Lewis acids are effective catalysts for the synthesis of carbamates. They function by activating either the amine or, more commonly, the electrophilic partner in the reaction. For instance, the reaction of amines with chloroformates or organic carbonates can be significantly accelerated by the presence of a Lewis acid catalyst. tandfonline.comgoogle.com

A variety of Lewis acids have been employed, including zinc and divalent tin salts, as well as heterogeneous catalysts like yttria-zirconia. tandfonline.comgoogle.com The use of a yttria-zirconia-based catalyst has been shown to facilitate the reaction between various amines and chloroformates, affording carbamates in excellent yields under mild conditions. tandfonline.com This heterogeneous system offers advantages such as ease of catalyst separation and reusability.

Lewis acids like zinc(II) triflate have also been used in conjunction with other synthetic methods, such as the Curtius rearrangement, to promote the formation of carbamates from isocyanate intermediates. acs.org The Lewis acid can coordinate to the carbonyl oxygen of the electrophile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Yttria-Zirconia (Y-Zr-O) | Amine + Chloroformate | Heterogeneous, mild conditions, high yield, chemoselective. | tandfonline.com |

| Zinc Halides / Tin(II) Halides | Aromatic Amine + Organic Carbonate | Soluble catalyst, provides high yields and selectivity. | google.com |

| Zinc(II) Triflate | Carboxylic Acid (via Curtius Rearrangement) + Alcohol | Used in one-pot synthesis to trap isocyanate intermediate. | acs.org |

Investigation of Metal-Carbamate Intermediates in Catalytic Cycles

Transition metal complexes are widely used to catalyze reactions involving carbamates. In many of these catalytic cycles, the formation of a metal-carbamate (or metal-carbamato) complex is a key mechanistic step. nih.gov These intermediates can arise from the reaction of a metal center with an amine and carbon dioxide. nih.govmdpi.com

For example, the formation of metal-carbamato complexes is considered a crucial step in metal-mediated reactions such as the coupling of CO₂ with aziridines. nih.gov Titanium(IV) N,N'-dialkylcarbamate complexes have been studied as catalyst precursors for polymerization reactions. researchgate.net

In nickel-catalyzed amination reactions of aryl carbamates, computational studies have elucidated a full catalytic cycle that involves a metal-carbamate intermediate. nih.gov The proposed mechanism involves:

Oxidative Addition: The Ni(0) catalyst adds to the aryl carbamate, cleaving the C-O bond and forming a (phenyl)nickel(II) carbamate intermediate.

Ligand Exchange: The carbamate ligand is displaced by the incoming amine and a base.

Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Ni(0) catalyst.

In this cycle, the reductive elimination step is suggested to be rate-determining. nih.gov The direct involvement and characterization of these metal-carbamate species are central to understanding and optimizing these important catalytic transformations.

Computational and Theoretical Chemistry Studies of 4 Chlorobutyl Carbamate Systems

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to calculate a variety of molecular properties for carbamate (B1207046) systems. Studies have utilized DFT to perform frontier molecular orbital analysis (HOMO-LUMO), determine chemical reactivity descriptors, and investigate reaction mechanisms. mdpi.com

A significant application of DFT was demonstrated in a study of the reaction between N-alkyl pyrrolidines and chloroformates, which can lead to the formation of 4-chlorobutyl carbamates. acs.orgnih.gov This reaction presents two competitive pathways: a ring-opening reaction that yields 4-chlorobutyl carbamates and an N-dealkylation reaction. acs.orgacs.org Experimental results showed that the reaction outcome is highly dependent on the N-alkyl substituent. acs.orgnih.gov DFT calculations were employed to rationalize this selectivity by computing the energy profiles of both reaction pathways. The calculations revealed the energy difference between the transition states for the ring-opening and dealkylation processes, providing theoretical validation for the experimentally observed substituent-dependent product formation. acs.orgnih.govacs.org

For carbamates in general, DFT calculations are used to determine global and local reactivity descriptors. These descriptors, derived from the electronic structure, help in creating Quantitative Structure-Toxicity Relationship (QSTR) models. mdpi.com For instance, properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, chemical potential (μ), hardness (η), electrophilicity (ω), and Hirshfeld charges are calculated to build models that correlate a compound's structure with its biological activity or toxicity. mdpi.com

| DFT-Calculated Property | Typical Range/Value for Carbamates | Significance |

|---|---|---|

| EHOMO | -1.23 to 1.83 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com |

| ELUMO | 6.05 to 9.96 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com |

| Energy Gap (ΔE) | ~8.08 eV (mean) | Difference between LUMO and HOMO; indicates chemical reactivity and stability. mdpi.com |

| Hirshfeld Charge on Carbonyl Carbon (qC) | Variable | A descriptor used in QSTR models to relate electronic effects to toxicity. mdpi.com |

| Electrophilicity (ω) | Variable | Measures the energy stabilization when the system acquires additional electronic charge. mdpi.com |

The values presented are from a broad study of 178 carbamates and serve as representative examples of the types of properties calculated using DFT. mdpi.com

The carbamate functional group is a hybrid of amide and ester features, characterized by significant resonance stabilization. acs.orgnih.gov This resonance involves the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which imparts a partial double-bond character to the C–N bond. acs.orgnih.gov This feature restricts free rotation around the C–N bond, leading to the existence of syn and anti rotamers. nih.gov

Computational studies, primarily using DFT and ab initio methods, have been instrumental in quantifying the energetic barrier to this rotation. acs.orgresearchgate.netcolostate.edu A key finding from these theoretical investigations is that the rotational barrier in carbamates is approximately 3–4 kcal/mol lower than in structurally analogous amides. acs.orgnih.govresearchgate.net This difference is attributed to electronic and steric perturbations caused by the additional ester oxygen atom in the carbamate structure. acs.orgnih.gov The electron-withdrawing nature of the pyrimidyl ring can further lower the rotational barrier in N-(2-pyrimidyl)carbamates to less than 9 kcal/mol. nih.govnd.edu

The isomerization process in carbamates can be more complex than in amides, sometimes involving an interplay between the rotation around the C-N bond and the pyramidalization (change in hybridization from sp² to sp³) of the nitrogen atom, described as a rotation-inversion process. missouri.edu

| Compound Class | Typical C-N Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Amides | 15 - 22 | colostate.eduresearchgate.net |

| N-Alkyl Carbamates | ~15 - 16 | nih.govresearchgate.net |

| N-Phenyl Carbamates | ~12.5 | nih.gov |

| N-(2-Pyrimidyl) Carbamates | <9 | nih.govnd.edu |

Molecular Dynamics and Simulation-Based Investigations

While quantum mechanics excels at describing the electronic structure of static molecules, molecular dynamics (MD) simulations provide a window into their movement and behavior over time.

The flexible four-carbon chain in 4-chlorobutyl carbamate allows it to adopt numerous conformations. Computational studies on the closely related butyl carbamate have explored its potential energy surface to identify stable conformers. uva.es These investigations predicted thirteen low-energy minima, with the three experimentally observed forms corresponding to the most stable calculated structures. uva.es The two most stable conformers feature extended butyl chains, similar to those found in ethyl carbamate. uva.es A third, less stable conformer is characterized by a folded structure, stabilized by a weak intramolecular C-H···O=C hydrogen bond between the terminal methyl group and the carbonyl oxygen. uva.es This suggests that the chlorobutyl chain in this compound likely also exists in a dynamic equilibrium between extended and folded conformations.

In cyclic analogs, such as those derived from piperidine, the carbamate group's geometry significantly influences the ring's conformation. researchgate.net The tendency of the N-carbamate group to adopt a trigonal planar geometry can induce allylic strain, forcing substituents into specific orientations to minimize steric hindrance. researchgate.net While specific MD studies focusing on this compound are not widely reported, simulations of related compounds like metronidazole (B1676534) carbamates have been used to assess the stability of different binding modes in biological targets. mdpi.com

Molecular dynamics simulations offer a more explicit way to model the reaction environment. For instance, MD studies on the thermal decomposition of ammonium (B1175870) carbamate in solvents like water and ethylene (B1197577) glycol have been used to explore the relative solubility and diffusivity of the products, providing insight into how the solvent affects reaction kinetics. researchgate.net Similarly, for reactions involving carbamate formation, such as CO2 capture by amines, computational models incorporating both implicit and explicit solvent molecules are used to understand the role of the solvent in stabilizing intermediates and transition states. ntnu.noresearchgate.netresearchgate.net

Mechanistic Predictions and Validation through Computational Approaches

One of the most powerful applications of computational chemistry is its ability to predict and validate reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway a reaction will follow.

A compelling example directly involving this compound is the computationally-supported study of the selective ring-opening of N-alkyl pyrrolidines. acs.orgnih.govacs.org As mentioned previously, this reaction can proceed via two competing pathways. The experimental observation was that N-methyl and N-ethyl pyrrolidines predominantly underwent ring-opening to yield 4-chlorobutyl carbamates, whereas N-benzyl pyrrolidine (B122466) favored dealkylation. acs.orgnih.gov

To explain this selectivity, DFT calculations were performed to locate the transition states for both the ring-opening (SN2 attack by chloride on a butyl carbon) and dealkylation (SN2 attack by chloride on the N-alkyl group) pathways. The calculated activation energies provided a clear rationale for the experimental outcomes. For N-methyl and N-ethyl pyrrolidines, the activation barrier for ring-opening was calculated to be lower than that for dealkylation, making it the kinetically favored path. acs.org Conversely, for the N-benzyl pyrrolidine, the activation barrier for dealkylation was lower. acs.org This direct correlation between computational predictions and experimental results serves as a strong validation of the proposed mechanism. acs.orgnih.govacs.org

| N-Substituent | Favored Experimental Pathway | Computational Finding (Relative Activation Energies) |

|---|---|---|

| Methyl | Ring-Opening (forms this compound) | ΔE‡(Ring-Opening) < ΔE‡(Dealkylation) acs.org |

| Ethyl | Ring-Opening (forms this compound) | ΔE‡(Ring-Opening) < ΔE‡(Dealkylation) acs.org |

| Benzyl (B1604629) | Dealkylation | ΔE‡(Dealkylation) < ΔE‡(Ring-Opening) acs.org |

This synergy between computational prediction and experimental validation is a hallmark of modern chemical research, enabling a deeper and more quantitative understanding of reaction selectivity and mechanisms.

Prediction and Calculation of Activation Energies and Reaction Rate Constants

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the energetics of reaction pathways leading to this compound. A key reaction is the ring-opening of N-alkyl pyrrolidines with chloroformates, which competes with an N-dealkylation pathway. acs.orgnih.govacs.orgacs.org

Research has shown that the reaction proceeds through a common ammonium ion intermediate. The subsequent nucleophilic attack by the chloride ion can occur at two different sites, leading to either the ring-opened product (this compound) or the dealkylated product. acs.org Computational calculations have been employed to determine the activation energies for the transition states of both competing pathways. These calculations are crucial for predicting which reaction pathway is kinetically favored. acs.orgresearchgate.net

For instance, in the reaction of N-alkyl pyrrolidines with chloroformates, DFT calculations revealed a significant energy difference between the transition states for the ring-opening and dealkylation pathways, which is dependent on the N-substituent. acs.orgacs.org A similar computational approach was used to analyze the reaction of N-ethyl pyrrolidine with a difluorocarbene reagent, where the ring-opening process had a calculated activation barrier of 20.7 kcal/mol, which was lower than the competing de-ethylation pathway. kaist.ac.kr This quantitative data on activation barriers allows for the prediction of reaction outcomes and rate constants.

Table 1: Calculated Activation Energies for Competing Pathways

| Reactant System | Pathway | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-ethyl pyrrolidine + Difluorocarbene reagent | Ring-Opening | 20.7 | kaist.ac.kr |

| N-ethyl pyrrolidine + Difluorocarbene reagent | De-ethylation | ~25.7 (5 kcal/mol higher than ring-opening) | kaist.ac.kr |

Predictive Modeling of Reaction Product Distributions and Yields

Predictive modeling based on computational chemistry is a cornerstone for understanding the formation of this compound. Studies on the reaction between N-alkyl pyrrolidines and chloroformates show that these reactions can yield either 4-chlorobutyl carbamates (via ring-opening) or N-dealkylated pyrrolidines. acs.orgacs.org

The predictive power of these models stems from their ability to calculate the energy differences between the transition states of the competing reaction pathways. acs.orgacs.org Density Functional Theory (DFT) calculations have successfully predicted that the product distribution is highly dependent on the nature of the N-alkyl substituent on the pyrrolidine ring. acs.orgresearchgate.net

The models predicted:

N-methyl and N-ethyl pyrrolidines would predominantly undergo ring-opening to yield 4-chlorobutyl carbamates. acs.orgacs.org

N-benzyl pyrrolidine would favor the dealkylation pathway, yielding the corresponding N-debenzylated product. acs.orgacs.org

These computational predictions have been confirmed by experimental results, which show a selective formation of this compound derivatives when using N-methyl and N-ethyl pyrrolidines. acs.orgacs.org This successful application of predictive modeling showcases its reliability in forecasting reaction outcomes and guiding synthetic strategies to maximize the yield of desired products like this compound. acs.orgresearchgate.net

Table 2: Predictive Modeling of Product Distribution

| N-Substituent on Pyrrolidine | Computationally Predicted Favored Pathway | Experimentally Observed Major Product | Reference |

|---|---|---|---|

| Methyl | Ring-Opening | This compound derivative | acs.orgacs.org |

| Ethyl | Ring-Opening | This compound derivative | acs.orgacs.org |

| Benzyl | Dealkylation | N-dealkylated pyrrolidine | acs.orgacs.org |

Advanced Computational Methodologies for Reaction Mechanism Analysis

To gain a deeper understanding of the reaction mechanisms involved in the formation of this compound, advanced computational techniques are employed. These methods go beyond static calculations of reactants and transition states to map the entire reaction trajectory.

Intrinsic Reaction Coordinate (IRC) Analysis and Potential Energy Surface Mapping

The Potential Energy Surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. wayne.eduresearchgate.net Mapping the PES allows chemists to identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. wayne.eduumn.edu

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on the PES, connecting a transition state to its corresponding reactants and products. mdpi.comrowansci.com This confirms that a calculated transition state structure is indeed the correct one for the reaction of interest. escholarship.orgnih.gov

In the context of this compound synthesis from N-alkyl pyrrolidines, computational studies that calculate transition state energies are inherently exploring the PES. acs.orgacs.org IRC calculations are essential to verify that the identified transition states for the ring-opening and dealkylation pathways correctly connect the intermediate ammonium salt to the final this compound or dealkylated products, respectively. kaist.ac.krescholarship.org Distortion-interaction analysis along the IRC has also been used in very similar systems to further break down the energy components that govern the reaction pathway. kaist.ac.kr

Reaction Phase Analysis Using the United Reaction Valley Approach (URVA)

The United Reaction Valley Approach (URVA) is a sophisticated computational tool for elucidating detailed reaction mechanisms. rsc.orgmdpi.com URVA analyzes the reaction path and its immediate vicinity (the reaction valley) on the potential energy surface. smu.edu A key feature of URVA is its focus on the curvature of the reaction path. rsc.orgmdpi.com

As a reaction proceeds, changes in the electronic structure of the reacting molecules are reflected in changes in their vibrational modes. smu.edu These changes cause the reaction path to curve, and URVA analyzes this curvature profile. mdpi.com Peaks in the curvature profile indicate points of significant chemical change, such as bond breaking, bond formation, charge transfer, and rehybridization. rsc.orgsmu.edu By decomposing the path curvature, URVA can provide comprehensive insight into the sequence and origin of chemical events during a reaction. rsc.orgnih.gov

While URVA has been successfully applied to understand diverse chemical processes, including catalytic cycles and rearrangements, a specific analysis of the formation of this compound using this method was not identified in the searched literature. mdpi.comresearchgate.net

Synthetic Utility of 4 Chlorobutyl Carbamate As a Key Organic Intermediate

Utilization as a 1,4-Bifunctional Building Block in Advanced Organic Synthesis

4-Chlorobutyl carbamate (B1207046) is a valuable and versatile 1,4-bifunctional building block in modern organic synthesis. Current time information in Bangalore, IN.acs.org Its utility stems from the presence of two distinct reactive sites within the same molecule: a nucleophilic carbamate group and an electrophilic chlorobutyl chain. This dual reactivity allows for a wide range of synthetic transformations, making it a key intermediate in the construction of more complex molecules. organic-chemistry.org

The synthesis of 4-chlorobutyl carbamate derivatives can be efficiently achieved through the selective ring-opening of N-alkyl pyrrolidines with chloroformates. Current time information in Bangalore, IN.organic-chemistry.orgorganic-chemistry.org This reaction is highly dependent on the substituent on the pyrrolidine (B122466) nitrogen. For instance, N-methyl and N-ethyl pyrrolidines readily undergo ring-opening to yield the corresponding 4-chlorobutyl carbamates, whereas N-benzyl pyrrolidines tend to favor a dealkylation pathway. Current time information in Bangalore, IN.organic-chemistry.org This selective synthesis provides access to a variety of substituted 4-chlorobutyl carbamates, further expanding their synthetic potential. organic-chemistry.org

The 1,4-disposition of the functional groups in this compound allows for its participation in a variety of coupling reactions and subsequent cyclizations to form five-membered rings, a common motif in many biologically active compounds. The presence of both nucleophilic and electrophilic centers in one molecule presents a synthetic challenge that, when overcome, provides a powerful tool for molecular construction. organic-chemistry.org

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type | Reactivity | Potential Transformations |

| Carbamate (-NHCOO-) | Nucleophilic | Can act as a nucleophile, particularly after deprotonation. The nitrogen is less nucleophilic than a free amine due to the electron-withdrawing carbonyl group. organic-chemistry.org | Acylation, alkylation (after deprotection), participation in cyclization reactions. |

| Chlorobutyl (-CH₂Cl) | Electrophilic | The terminal carbon is susceptible to nucleophilic attack, leading to substitution of the chlorine atom. | Nucleophilic substitution (SN2) with various nucleophiles (e.g., amines, thiols, cyanides), formation of Grignard reagents. |

Role in the Construction of Complex Molecular Architectures

Precursors for Macrocyclic Systems and Natural Product Synthesis

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of macrocyclic systems. Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.govnobelprize.org The general strategy for synthesizing macrocycles often involves the slow addition of a linear precursor containing two reactive functional groups to a large volume of solvent to favor intramolecular cyclization over intermolecular polymerization. bhu.ac.insci-hub.se

This compound can be elaborated into such a linear precursor. For example, the chloride can be displaced by a nucleophile that contains a second functional group at the other end of its carbon chain. Subsequent deprotection of the carbamate to reveal the primary amine, followed by an intramolecular reaction with the terminal functional group under high-dilution conditions, would lead to the formation of a macrocycle. The length and nature of the chain attached to the chlorobutyl end would determine the size and properties of the resulting macrocycle. While specific examples detailing the use of this compound in named natural product synthesis are not prevalent in the literature, its potential as a building block for complex structures like alkaloids and other biologically active compounds is recognized. researchgate.netnih.gov

Building Blocks for Nitrogen-Containing Heterocycles and Drug Candidate Scaffolds

This compound is a key intermediate in the synthesis of a variety of nitrogen-containing heterocycles. lookchem.com The 1,4-relationship of the chloro and carbamate functionalities is ideal for the construction of five-membered rings, such as pyrrolidines and their derivatives. For instance, treatment of this compound with a base can induce intramolecular cyclization via nucleophilic attack of the carbamate nitrogen on the electrophilic terminal carbon, displacing the chloride and forming an N-protected pyrrolidine.

Furthermore, the initial this compound can be modified at the chloro position before cyclization, leading to a diverse range of substituted heterocycles. This strategy is valuable in the generation of scaffolds for drug discovery, as heterocycles are prevalent in many pharmaceutical agents. google.com The ability to readily generate substituted pyrrolidines and other nitrogenous rings from this compound derivatives underscores its importance in medicinal chemistry. google.com For example, derivatives of this compound are used in the synthesis of molecules with potential applications as antihistaminic, anticancer, and analgesic agents. uchicago.edu

Table 2: Examples of Heterocycles Derived from this compound

| Starting Material | Reaction Conditions | Product Heterocycle | Significance |

| This compound | Base (e.g., NaH) | N-protected pyrrolidine | Core scaffold for various synthetic targets. |

| This compound | 1. Nucleophilic substitution at the chloride. 2. Intramolecular cyclization. | Substituted pyrrolidines | Access to a library of functionally diverse five-membered rings. |

| This compound | Reaction with sodium azide (B81097), followed by intramolecular cyclization. | Tetrazole derivatives masterorganicchemistry.comchem-station.com | Tetrazoles are important bioisosteres for carboxylic acids in drug design. |

Application in Orthogonal Protective Group Strategies for Amines in Multi-Step Syntheses

In the multi-step synthesis of complex molecules, the use of orthogonal protecting groups is a crucial strategy. organic-chemistry.orgnih.gov An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others by using specific and non-interfering reaction conditions. emerginginvestigators.orgresearchgate.net Carbamates are one of the most common protecting groups for amines, with Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (fluorenylmethyloxycarbonyl) being widely used. lkouniv.ac.inmsu.edu These groups have distinct deprotection conditions (acidic, hydrogenolysis, and basic, respectively), forming a classic orthogonal set. researchgate.net

This compound can be integrated into such orthogonal strategies. The carbamate functionality itself can be cleaved, although the conditions may not always be mild. More significantly, the chlorobutyl group provides a reactive handle that is orthogonal to the standard deprotection methods for other amine protecting groups. For example, the chloro group can be converted to an iodo group to enhance reactivity or participate in coupling reactions under conditions that would leave Boc or Fmoc groups on the same molecule intact.

This allows for selective modification at the end of the butyl chain without affecting other protected amines. Subsequently, the carbamate can be removed or the newly introduced functionality can be used in a further transformation, providing a strategic advantage in a complex synthesis. The ability to perform selective reactions at either end of the this compound molecule at different stages of a synthesis is the essence of its utility in an orthogonal protection and functionalization strategy. acs.org

Integration into Diversified Reaction Sequences for Molecular Complexity Generation

The generation of molecular complexity from simple starting materials is a central goal of organic synthesis. nobelprize.orgberkeley.edu this compound is an excellent starting point for diversified reaction sequences due to its bifunctional nature. Current time information in Bangalore, IN.organic-chemistry.org A typical sequence could involve the initial reaction at the more reactive electrophilic chloro-end, followed by a transformation involving the carbamate group.

For instance, the chloride can be displaced by a wide range of nucleophiles, introducing new functional groups and building up the carbon skeleton. This can be followed by deprotection of the carbamate to the free amine, which can then undergo a plethora of reactions such as acylation, alkylation, or condensation with an electrophile. Alternatively, the sequence can be reversed, with modification of the carbamate group (if the specific carbamate allows) followed by reaction at the chlorobutyl chain.

This step-wise and selective functionalization at either end of the molecule allows for the generation of a diverse array of complex molecules from a single, readily available intermediate. The ability to build upon the this compound framework in a controlled and predictable manner makes it a valuable tool for creating libraries of compounds for screening purposes or for the total synthesis of complex natural products.

Advanced Analytical Methodologies in Carbamate Research with Relevance to 4 Chlorobutyl Carbamate

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatography is fundamental to chemical synthesis, providing the means to separate complex mixtures into their individual components. For carbamate (B1207046) research, liquid and gas chromatography are indispensable tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution successor, Ultra-Performance Liquid Chromatography (UPLC), are the preferred methods for the analysis of thermally labile and non-volatile compounds like many carbamates. taylorfrancis.com These techniques are crucial for monitoring the conversion of starting materials to 4-chlorobutyl carbamate, assessing product purity, and quantifying impurities.

The separation is typically achieved using a reversed-phase column, most commonly a C18 column. unito.itnih.gov A gradient elution is often employed, where the mobile phase composition is changed over time to effectively separate compounds with varying polarities. A typical mobile phase consists of a mixture of an aqueous component (often water with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govacs.org UPLC systems, which use smaller stationary phase particles, offer significantly faster analysis times and greater resolution compared to traditional HPLC. unito.itnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). unito.it

Research Findings: In the analysis of carbamates, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a high-throughput and sensitive platform. unito.itspkx.net.cn For instance, a method developed for a complex carbamate impurity utilized a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov Such methods can achieve low limits of detection, often in the µg/L to ng/mL range, and can separate a wide array of carbamates and their metabolites within a short run time. acs.orgspkx.net.cnnih.gov The precision of these methods is typically high, with relative standard deviations (RSDs) for retention times under 2% and for peak areas under 10%. acs.orgnih.gov

Table 1: Representative HPLC/UPLC Conditions for Carbamate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separates compounds based on hydrophobicity. Widely used for carbamates. nih.govnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acidifier improves peak shape and ionization efficiency for MS. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute less polar compounds from the column. nih.gov |

| Elution Mode | Gradient | Varies the ratio of Mobile Phase A and B over time to resolve a wide range of analytes. acs.org |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) | Optimized for column dimensions and particle size to achieve efficient separation. nih.govresearchgate.net |

| Column Temperature | 30 - 40 °C | Controls viscosity and improves peak shape and reproducibility. researchgate.net |

| Detector | DAD or Mass Spectrometer (MS/MS) | DAD provides UV absorbance data, while MS provides mass information for identification. unito.it |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov In the context of this compound synthesis, GC is well-suited for monitoring volatile starting materials (e.g., 4-chlorobutanol) and potential low-boiling point byproducts.

A significant challenge in GC analysis of many carbamates is their thermal lability, as they can decompose in the high-temperature environment of the GC injector port and column. taylorfrancis.com To overcome this, derivatization is often employed. Carbamates can be converted into more stable and volatile derivatives prior to analysis. jircas.go.jp Common derivatization techniques include trifluoroacetylation or methylation, which can be performed "on-column" or prior to injection. jircas.go.jpscispec.co.th GC analysis is typically coupled with a mass spectrometer (GC-MS), which provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. nih.govscispec.co.th

Research Findings: Studies have demonstrated successful GC-MS analysis of carbamates after conversion to stable derivatives. For example, N-TFA (trifluoroacetyl) derivatives of several carbamates showed good chromatographic separation on columns like 5% OV-17. jircas.go.jp Another approach involves "flash methylation" in the injection port, which allows for sensitive and robust analysis using GC-MS/MS. scispec.co.th These methods enable both quantification and structural confirmation in a single run.

Table 2: Gas Chromatography Parameters for Analysis of Carbamate-Related Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or Trimethylphenylammonium hydroxide (B78521) (for methylation) | To increase thermal stability and volatility of carbamates for GC analysis. jircas.go.jpscispec.co.th |

| Column | Mid-polarity (e.g., BPX-50, OV-17) or non-polar (e.g., DB-5) capillary column | Separates analytes based on boiling point and polarity. |

| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample. scispec.co.th |

| Oven Program | Temperature ramp (e.g., 70°C to 300°C at 10°C/min) | To separate components with different boiling points over the course of the analysis. scispec.co.th |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. |

| Detector | Mass Spectrometer (MS or MS/MS) | Provides mass-to-charge ratio information for identification and structural elucidation. scispec.co.th |

Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in modern chemical research for determining the molecular weight and structure of compounds. When coupled with chromatography, it provides unparalleled sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive technique used for structural confirmation and quantification. nih.gov In a typical LC-MS/MS experiment for analyzing this compound, the compound is first ionized, usually by electrospray ionization (ESI). The resulting molecular ion (the precursor ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. acs.org

This process generates a unique fragmentation pattern, or "fingerprint," for the molecule, which provides definitive structural confirmation. nih.gov Common fragmentation pathways for carbamates include the neutral loss of isocyanic acid (HNCO) or carbon dioxide. nih.govnih.gov For quantitative studies, the highly selective Multiple Reaction Monitoring (MRM) mode is used, where the instrument is set to detect only specific transitions from a precursor ion to a product ion, significantly reducing background noise. spkx.net.cnnih.gov For qualitative analysis and identification of unknown compounds, Enhanced Product Ion (EPI) scans can be used. EPI mode accumulates fragment ions in an ion trap, increasing sensitivity and yielding a full, high-quality fragment ion spectrum that can be compared against libraries for identification. nih.gov

Research Findings: Research on various carbamates has established characteristic fragmentation patterns. For N-methyl carbamates, a common fragment results from the neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov The analysis of carbamate anions by negative-ion CID shows that a dominant fragmentation pathway is often the loss of CO₂ (44 mass units). nih.gov The ability to generate and identify these specific fragments provides unequivocal evidence for the presence and structure of the carbamate functional group.

Table 3: Illustrative MS/MS Parameters for this compound Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecules [M+H]⁺, a common mode for carbamates. nih.gov |

| Precursor Ion (Q1) | m/z of [M+H]⁺ (e.g., 152.05 for C₅H₁₁ClNO₂) | The mass of the intact protonated molecule is selected for fragmentation. |

| Collision Energy | Optimized voltage (e.g., 10-40 eV) | Controls the degree of fragmentation of the precursor ion. nih.gov |

| Product Ions (Q3) | Specific fragment m/z values | The resulting fragments provide structural information. A potential loss of the chlorobutyl group or cleavage of the carbamate ester could be monitored. |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan | MRM is used for targeted quantification; Product Ion Scan is used for structural confirmation. nih.gov |

Electrospray Ionization Time-of-Flight (ESI-ToF) mass spectrometry is a key technique for determining the elemental composition of a newly synthesized compound. ual.es ESI is a soft ionization method that brings molecules like this compound into the gas phase as ions with minimal fragmentation. researchgate.net The ToF analyzer then measures the mass-to-charge ratio of these ions with very high resolution and accuracy. ual.esbiocompare.com

The primary advantage of ToF-MS is its ability to provide a precise mass measurement, typically with an error of less than 5 parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of a compound's elemental formula. For example, it can easily distinguish this compound from an impurity that has the same nominal mass but a different elemental composition. This capability is critical for confirming the identity of a target compound and for identifying unknown byproducts formed during the reaction. ual.es

Research Findings: Studies using LC-ToF-MS for the analysis of various pesticides, including carbamates, have demonstrated the power of this technique. Mean errors for exact mass measurements are routinely reported in the 0–5 ppm range. ual.es This level of accuracy provides high confidence in the assigned elemental composition of both parent and fragment ions, making it a powerful tool for identifying unknown species and confirming structures in complex mixtures. ual.esbiocompare.com

Table 4: Example of Precise Mass Measurement by ESI-ToF

| Compound | Elemental Formula | Theoretical Exact Mass [M+H]⁺ | Hypothetical Measured Mass | Mass Error (ppm) |

|---|

| This compound | C₅H₁₁ClNO₂ | 152.04728 | 152.04701 | -1.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov

For this compound, ¹H NMR would reveal distinct signals for the protons on each of the four methylene (B1212753) (CH₂) groups in the butyl chain, as well as the protons of the carbamate's amino (NH₂) group. The integration of these signals corresponds to the number of protons in each environment. nih.gov ¹³C NMR spectroscopy is used to identify all unique carbon atoms, including the characteristic downfield signal of the carbonyl carbon in the carbamate functional group. usn.noresearchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule. Furthermore, NMR is invaluable for mechanistic studies. It can be used to monitor reactions in real-time, identify transient intermediates, and study dynamic processes like conformational equilibria or the formation and decomposition of carbamates in solution. rsc.orgrsc.orgnih.gov

Research Findings: NMR has been extensively used to study carbamate chemistry. For instance, ¹³C NMR is used to quantify the equilibrium species in CO₂ capture systems, with the carbamate, bicarbonate, and carbonate species showing distinct chemical shifts. usn.noresearchgate.net Variable-temperature NMR studies have revealed details about the conformational ensembles and the stability of cis/trans isomers around the amide bond in carbamate structures. nih.gov In-situ NMR studies have been used to directly observe reaction pathways, such as the conversion of carbamates to anilines on a catalyst surface, by monitoring the disappearance of reactant signals and the appearance of product signals over time. nih.gov

Table 5: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| ¹H NMR | ~4.1 | Triplet | -O-CH₂ - adjacent to the carbamate oxygen. |

| ~3.6 | Triplet | -CH₂ -Cl adjacent to the chlorine atom. | |

| ~1.8 | Multiplet | -CH₂-CH₂ -CH₂- (internal methylene groups). | |

| ~1.7 | Multiplet | -CH₂-CH₂ -CH₂- (internal methylene groups). | |

| ~4.5-5.5 | Broad Singlet | -NH₂ protons of the carbamate group. nih.gov | |

| ¹³C NMR | ~157 | Singlet | C =O carbonyl carbon of the carbamate. rsc.org |

| ~65 | Singlet | -O-C H₂- carbon attached to the carbamate oxygen. | |

| ~44 | Singlet | -C H₂-Cl carbon attached to chlorine. | |

| ~29 | Singlet | -CH₂-C H₂-CH₂- internal methylene carbon. | |

| ~26 | Singlet | -CH₂-C H₂-CH₂- internal methylene carbon. |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

1H NMR and 13C NMR for Characterization of Synthesized Compounds and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbamates and their synthetic precursors. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, enabling the unambiguous identification of synthesized compounds.

In the ¹H NMR spectra of carbamates, characteristic signals reveal the presence of key functional groups. For instance, the proton attached to the nitrogen of the carbamate group (H-N) typically appears as a singlet in the range of δ 6.53-6.58 ppm. nih.gov Aromatic protons, if present in the molecule, produce signals in the region of δ 7.04-7.40 ppm. nih.gov The chemical shifts and coupling patterns of the alkyl or aryl groups attached to the carbamate moiety provide further structural confirmation. For example, in a study of various propyl carbamates, the terminal methyl protons of the propyl group appeared as a triplet around δ 0.90 ppm, while the methylene group adjacent to the oxygen showed a triplet at approximately δ 4.05 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A key diagnostic signal in the ¹³C NMR spectrum of a carbamate is the resonance of the carbonyl carbon (C=O) of the carbamoyl (B1232498) group, which typically appears around δ 153-156 ppm. nih.govresearchgate.net For instance, in the synthesis of steroidal carbamates, the carbamoyl group was identified by signals at δ 153.16, 153.24, and 153.26 ppm. nih.gov The chemical shifts of other carbon atoms in the molecule, such as those in the alkyl chain or aromatic rings, further support the structural assignment. rsc.orgresearchgate.net

The characterization of protonated carbamic acids and related compounds has also been achieved using ¹H, ¹³C, and ¹⁵N NMR spectroscopy in superacidic media at low temperatures. acs.org These studies provide insight into the fundamental properties and reactivity of carbamates.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Carbamate Compounds

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Carbamate N-H | 6.53 - 6.58 (s) | - | nih.gov |

| Carbamate C=O | - | 153.16 - 156.3 | nih.govresearchgate.net |

| Aromatic H | 7.04 - 7.40 | 118.1 - 139.2 | nih.govrsc.org |

| Propyl-CH₂-O | 4.03 - 4.12 (t) | 65.6 - 67.0 | rsc.orgrsc.org |

| Propyl-CH₂ | 1.61 - 1.69 (sextuplet) | 21.9 - 22.3 | rsc.orgrsc.org |

| Propyl-CH₃ | 0.88 - 0.96 (t) | 10.3 - 10.4 | rsc.orgrsc.org |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific molecular structure. s = singlet, t = triplet.

Variable-Temperature NMR for Conformational Dynamics and Kinetic Analysis

Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as conformational changes and reaction kinetics. In carbamate research, VT-NMR is particularly useful for studying the restricted rotation around the C-N bond of the carbamate group, which often leads to the existence of distinct rotamers (rotational isomers). researchgate.netresearchgate.net

At low temperatures, the rate of interconversion between rotamers can be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. nih.govnd.edu As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). nd.edu By analyzing the lineshape changes as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters for the rotational barrier, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡). researchgate.netnih.gov

For example, a VT-NMR study of an ethyl carbamate derivative revealed a free energy barrier (ΔG‡) for interconversion of 61.8 ± 1.6 kJ/mol at 293 K. nih.gov In another study, the rotational barriers for pyridyl and phenyl carbamates were determined to be 10.2 and 12.3 kcal/mol, respectively. nd.edu The rotational barrier of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate was determined to be 15.65 ± 0.13 kcal/mol using VT ¹³C and ¹⁹F NMR spectroscopy. mst.edu It has been noted that the energy barrier between two diastereomers must be greater than 21 kJ mol⁻¹ to be detectable as separate isomers at once. researchgate.net

VT-NMR studies have also shown that the barriers to rotation in primary carbamates can be solvent-dependent. researchgate.net The free energies of activation for some primary carbamates were found to be in the range of 12.4 to 14.3 kcal mol⁻¹, attributed to conformational isomerization about the N-C bond. researchgate.net In some cases, even at low temperatures, only a single set of signals is observed, suggesting a very low barrier to rotation or the predominance of a single rotamer. nd.edu At room temperature, a single band is often observed in the amide proton region because the molecules are transitioning between multiple conformations too rapidly for individual peaks to be resolved by NMR. nih.gov

Spectrophotometric and Colorimetric Assays in Carbamate Chemistry

Spectrophotometric and colorimetric methods offer sensitive, rapid, and often cost-effective approaches for the analysis of carbamates, particularly for kinetic studies and screening purposes.

UV-Vis Spectrophotometry for Kinetic Studies and Deprotection Monitoring

UV-Vis spectrophotometry is a valuable tool for monitoring the kinetics of reactions involving carbamates, such as hydrolysis and deprotection. emerginginvestigators.org This technique relies on changes in the absorbance of a solution as a chromophoric species is produced or consumed during the reaction.

A notable application is the use of 4-nitrophenyl carbamates as base-labile protecting groups. emerginginvestigators.org Upon hydrolysis under basic conditions, the colorless carbamate releases the yellow-colored 4-nitrophenolate (B89219) ion, which has a strong absorbance at a specific wavelength. emerginginvestigators.org By monitoring the increase in absorbance over time, the rate of deprotection can be quantified. emerginginvestigators.org Kinetic data can be obtained by spectroscopically monitoring the absorbance at around 413 nm. emerginginvestigators.org Such studies have shown that under acidic and neutral conditions, there is minimal to no hydrolysis of the carbamate. emerginginvestigators.org

UV-Vis spectroscopy has also been employed to study the degradation kinetics of carbamate pesticides in aqueous media. For example, the degradation of Carzol, a formamidine (B1211174) carbamate, was studied by monitoring changes in its UV spectrum. researchgate.net Similarly, the hydrolysis of various N-methylcarbamate pesticides has been investigated by tracking the disappearance of the parent compound's characteristic UV absorbance. wpmucdn.com

Digital Image Colorimetric Screening for Rapid Detection

Digital image colorimetry has emerged as a powerful and portable method for the rapid screening of carbamates. nih.govresearchgate.net This technique often utilizes a chemical reaction that produces a colored product in the presence of carbamates, and the resulting color change is captured with a digital camera or smartphone. acs.org The color information from the digital image can then be processed to provide a qualitative or semi-quantitative analysis. researchgate.net

One common approach is based on the diazotization reaction, where a primary aromatic amine, formed after hydrolysis of the carbamate, is converted into a colored azo dye. acs.org This method has been successfully coupled with magnetic solid-phase extraction (MSPE) for the screening of carbamate pesticides in fruits and vegetables. nih.govresearchgate.net The MSPE-digital image colorimetry method has shown good analytical performance, with detection limits in the range of 1.0-18.0 μg L⁻¹. nih.gov

Paper-based colorimetric sensor arrays have also been developed for the detection and discrimination of organophosphate and carbamate pesticides. nih.gov These sensors can provide a unique response pattern for different pesticides, allowing for their identification. acs.org

Advanced Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

The analysis of carbamates, especially at trace levels in complex matrices like food and environmental samples, often requires sophisticated sample preparation and derivatization techniques to improve selectivity and sensitivity.

Various extraction methods have been developed to isolate and concentrate carbamates from samples. These include liquid-phase extraction (LPE) and solid-phase extraction (SPE). oup.com More recently, microextraction techniques such as cloud-point extraction, dispersive liquid-liquid microextraction, and ultrasound-assisted surfactant-enhanced emulsification microextraction have gained attention. nih.gov Solid-phase microextraction (SPME) is another promising technique, where a coated fiber is used to extract analytes from a sample. bohrium.com

Derivatization is often employed to improve the chromatographic behavior and detectability of carbamates, particularly for gas chromatography (GC) analysis. oup.com Common derivatization strategies involve converting the polar carbamate into a more volatile and thermally stable derivative. For instance, carbamates can be derivatized by silylation using reagents like bis-(trimethylsilyl)trifluoroacetamide. nih.gov Another approach involves derivatization with reagents such as heptafluorobutyric anhydride (HFBA) in supercritical fluid carbon dioxide, which allows for simultaneous extraction and derivatization. researchgate.netnih.gov This method has been shown to be faster than conventional derivatization in organic solvents. nih.gov

For liquid chromatography (LC) analysis, post-column derivatization is frequently used. chromatographyonline.com After the carbamates are separated on the LC column, they are hydrolyzed to release methylamine, which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a fluorescent product that can be detected with high sensitivity. chromatographyonline.com

These advanced sample preparation and derivatization techniques are crucial for achieving the low detection limits required for monitoring carbamate residues in various matrices. nih.govacs.org

Q & A

Basic Question

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization occurs .

- Storage : Store at room temperature in airtight containers, away from strong acids/oxidizers (e.g., HNO₃, H₂O₂) to prevent decomposition .

How can HPLC and LC-MS be utilized to characterize impurities in this compound synthesis?

Advanced Question

- Impurity Profiling : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to separate impurities. For example, a carbamate impurity in Efavirenz eluted at 21.927 minutes under gradient conditions .

- Mass Confirmation : LC-MS (ESI+) provides accurate mass data (e.g., m/z 403.092 for a related chlorinated carbamate) to verify molecular ions .

- Preparative Isolation : Prep-HPLC with >95% purity thresholds isolates impurities for structural validation via NMR or IR .

What strategies mitigate decomposition of this compound under varying reaction conditions?

Advanced Question

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-/base-catalyzed hydrolysis .

- Temperature Modulation : Avoid exceeding 40°C during reactions to prevent thermal degradation .

- Inert Atmosphere : Use nitrogen/argon to minimize oxidation during storage .

How can computational models predict the reactivity of this compound in novel synthetic pathways?

Advanced Question

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the chloroalkyl group) using Gaussian or ORCA software .

- Molecular Docking : Simulate interactions with enzymes (e.g., hydrolases) to assess bioactivity or degradation routes .

What analytical techniques confirm the molecular structure of this compound derivatives?

Basic Question

- NMR : ¹H/¹³C NMR identifies key signals (e.g., tert-butyl group at δ 1.4 ppm; carbamate carbonyl at δ 155 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1530 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values .

How do researchers resolve contradictions in reported reaction yields of this compound intermediates?

Advanced Question

- Method Reproducibility : Cross-validate protocols (e.g., chlorination time, solvent purity) across labs .

- Analytical Harmonization : Standardize HPLC conditions (column type, mobile phase) to ensure consistent impurity quantification .

How should storage conditions be designed to preserve this compound integrity?

Basic Question

- Temperature : Store at 2–8°C in amber glass vials to limit photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis .

How does the chloro substituent influence regioselectivity in carbamate coupling reactions?

Advanced Question

The electron-withdrawing chloro group directs nucleophilic attack to the carbamate’s carbonyl carbon, favoring amide bond formation. For example, in tert-butyl carbamate derivatives, the chloroalkyl chain enhances electrophilicity at the carbamate center, enabling regioselective coupling with amines .

What methodologies assess the potential mutagenicity of this compound derivatives?

Advanced Question

- In Vitro Assays : Conduct Ames tests (using Salmonella strains) to detect frameshift/base-pair mutations .

- In Silico Tools : Use Derek Nexus or Toxtree to predict genotoxicity based on structural alerts (e.g., α,β-unsaturated carbonyl motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.